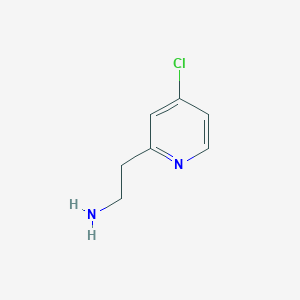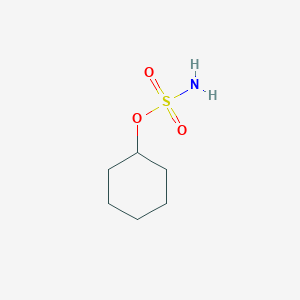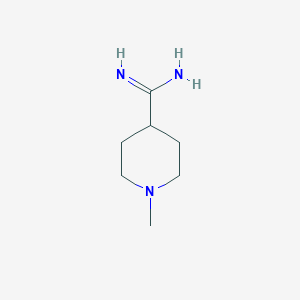
1-Methylpiperidine-4-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylpiperidine-4-carboximidamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in the pharmaceutical industry due to their diverse biological activities . This compound has shown potential in various scientific research applications, particularly in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-Methylpiperidine-4-carboximidamide can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with cyanamide under specific reaction conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Analyse Chemischer Reaktionen
1-Methylpiperidine-4-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Wissenschaftliche Forschungsanwendungen
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown promise as an antiproliferative agent, targeting specific molecular pathways involved in cancer cell growth . In medicine, it is being investigated for its potential use in developing new therapeutic agents for various diseases . Additionally, the compound has applications in the pharmaceutical industry as a precursor for the synthesis of other bioactive molecules .
Wirkmechanismus
The mechanism of action of 1-Methylpiperidine-4-carboximidamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival . The compound’s molecular structure allows it to bind to these targets, thereby disrupting their normal function and leading to the inhibition of cancer cell growth . Further research is ongoing to fully elucidate the detailed mechanism of action and identify additional molecular targets .
Vergleich Mit ähnlichen Verbindungen
1-Methylpiperidine-4-carboximidamide can be compared with other similar compounds, such as piperidine derivatives and carboximidamide analogs . Some of the similar compounds include N-hydroxy-1-methylpiperidine-4-carboximidamide and other piperine-carboximidamide hybrids . These compounds share structural similarities but may differ in their biological activities and mechanisms of action. The uniqueness of this compound lies in its specific molecular interactions and potential therapeutic applications .
Eigenschaften
Molekularformel |
C7H15N3 |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
1-methylpiperidine-4-carboximidamide |
InChI |
InChI=1S/C7H15N3/c1-10-4-2-6(3-5-10)7(8)9/h6H,2-5H2,1H3,(H3,8,9) |
InChI-Schlüssel |
DESCDRQLNJNFGE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


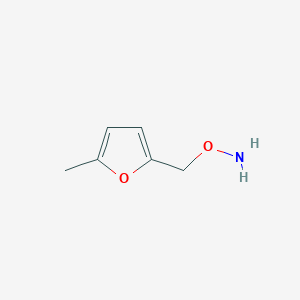
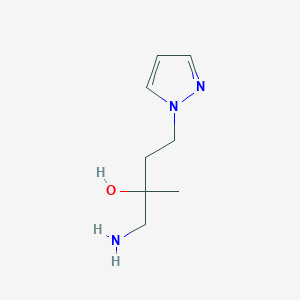


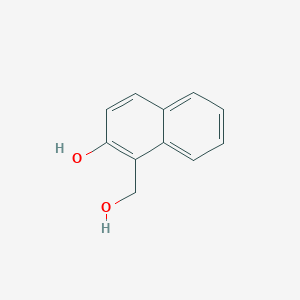
![2-[(2-Ethoxyphenyl)methyl]oxirane](/img/structure/B13601582.png)
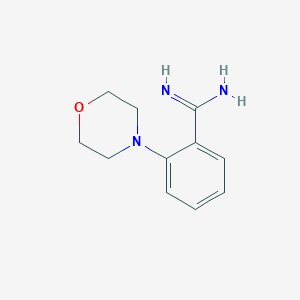
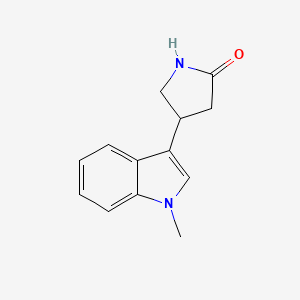

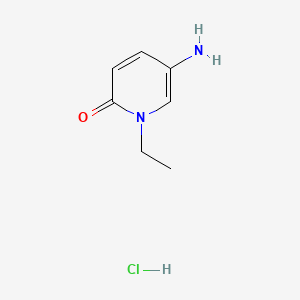
![5-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dionehydrochloride](/img/structure/B13601614.png)

